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Compound of Interest

Compound Name: SHR1653

Cat. No.: B1193598

A Potent and Selective Oxytocin Receptor
Antagonist for Central Nervous System Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHR1653 is a novel, highly potent, and selective non-peptide antagonist of the oxytocin
receptor (OTR) with excellent blood-brain barrier penetration.[1][2] Its primary mechanism of
action is the competitive blockade of oxytocin binding to its receptor, a Class A G-protein
coupled receptor (GPCR). This antagonism effectively suppresses the downstream Gg-
mediated signaling cascade, leading to a reduction in intracellular calcium mobilization and
subsequent physiological responses.[3] Developed for the potential treatment of central
nervous system (CNS)-related disorders such as premature ejaculation, SHR1653's enhanced
brain accessibility and high selectivity for the OTR over vasopressin receptors (V1a, V1b, and
V2) underscore its potential for a favorable therapeutic profile.[1][3] This guide provides a
comprehensive overview of the mechanism of action of SHR1653, supported by quantitative
data, detailed experimental protocols, and visual representations of the key signaling pathways
and experimental workflows.

Core Mechanism of Action: Oxytocin Receptor
Antagonism
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SHR1653 exerts its pharmacological effects by acting as a competitive antagonist at the
oxytocin receptor. The OTR is a GPCR that, upon binding its endogenous ligand oxytocin,
primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a
signaling cascade that is central to many physiological processes, including uterine
contractions, lactation, and social behaviors.

Signaling Pathway

The binding of oxytocin to the OTR triggers a conformational change in the receptor, leading to
the activation of Gg. The activated Gaq subunit then stimulates phospholipase C (PLC), which
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol
1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and
binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium
(Caz*) into the cytosol. The resulting increase in intracellular Ca2* concentration is a key event
that mediates the physiological effects of oxytocin.

SHR1653, by competitively binding to the OTR, prevents oxytocin from activating this cascade,
thereby inhibiting the downstream release of intracellular calcium.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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